![molecular formula C18H14ClN3O2S B2656686 3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide CAS No. 241488-51-7](/img/structure/B2656686.png)
3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
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Overview
Description
3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a chemical compound with the CAS Number: 241488-51-7 . It has a molecular weight of 371.85 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H14ClN3O2S/c19-13-8-4-5-9-14 (13)22-18-20-11-16 (25-18)15 (23)10-17 (24)21-12-6-2-1-3-7-12/h1-9,11H,10H2, (H,20,22) (H,21,24) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Anticancer Applications
A novel series of pharmacophores containing the thiazole moiety, similar to the core structure of 3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide, have been synthesized and evaluated for their potent anticancer properties. These compounds have shown significant in vitro anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. For instance, derivatives incorporating the thiazole moiety have been identified as potent anticancer agents, with specific compounds exhibiting low IC50 values, indicating high efficacy against cancer cells (Gomha et al., 2017).
Antimicrobial Applications
Compounds with a thiazole core have also been explored for their antimicrobial potential. New heterocyclic compounds incorporating a biologically active sulfamoyl moiety, which is structurally related to 3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide, have demonstrated significant antimicrobial properties. These findings suggest the versatility of thiazole derivatives in combating various bacterial and fungal pathogens, providing a foundation for the development of new antimicrobial agents (Darwish, 2014).
Synthetic Applications
The synthesis and functionalization of thiazole derivatives have been a focus of research, given their biological importance and potential in drug development. Efficient synthetic routes have been developed for various thiazole derivatives, demonstrating the chemical versatility of this moiety. These synthetic methodologies not only offer new pathways for creating diverse chemical entities but also support the exploration of their potential therapeutic applications (Kumar et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-8-4-5-9-14(13)22-18-20-11-16(25-18)15(23)10-17(24)21-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIUAXWGKRCGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)C2=CN=C(S2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide |
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